

Natural Sources of Alpha-Hydroxyisocaproic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hicao*

Cat. No.: *B14433044*

[Get Quote](#)

ABSTRACT

Alpha-hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered significant interest within the scientific community for its potential physiological effects, including anti-catabolic properties. This technical guide provides a comprehensive overview of the natural sources of HICA, intended for researchers, scientists, and drug development professionals. The document details the presence of HICA in various fermented foods and animal products, presenting available quantitative data in structured tables. Furthermore, it outlines detailed experimental protocols for the extraction and quantification of HICA from diverse biological matrices and illustrates the key biosynthetic pathway involved in its formation.

INTRODUCTION

Alpha-hydroxyisocaproic acid (α -HICA), also known as leucic acid, is a naturally occurring hydroxy derivative of the essential amino acid leucine. It is an end-product of leucine metabolism in human tissues, such as muscle and connective tissue. Beyond its endogenous production, HICA is also synthesized by various microorganisms, particularly lactic acid bacteria (LAB), during fermentation processes. This microbial activity leads to the presence of HICA in a range of fermented food products. Additionally, given that leucine is a fundamental component of proteins, animal-derived foods rich in protein are also considered potential sources of HICA. This guide aims to consolidate the current scientific knowledge on the natural occurrence of HICA, providing quantitative data where available and detailing the methodologies for its analysis.

NATURAL SOURCES OF ALPHA-HYDROXYISOCAPROIC ACID

HICA is found in two primary categories of natural sources: fermented foods and animal products.

Fermented Foods

The metabolic activity of microorganisms, particularly lactic acid bacteria, during fermentation can lead to the production of HICA from leucine present in the raw materials.

- **Dairy Products:** Fermented dairy products, such as yogurt and certain cheeses, are known to contain HICA. The concentration of HICA in these products can be influenced by the specific strains of lactic acid bacteria used in the fermentation process and the fermentation conditions.
- **Kimchi:** This traditional Korean fermented vegetable dish is a notable source of HICA. The production of HICA in kimchi is dependent on the composition of the lactic acid bacterial community present during fermentation.
- **Other Fermented Products:** Scientific literature also suggests the presence of HICA in other fermented foods, including wine and soy sauce, although specific quantitative data is less readily available.

Animal Products

As a metabolite of leucine, HICA is naturally present in animal tissues.

- **Meat and Fish:** Animal muscle and connective tissues are sites of leucine metabolism and, therefore, contain endogenous levels of HICA. The concentration in these sources is expected to be low.
- **Milk:** Bovine whole milk has been shown to contain small amounts of HICA.

QUANTITATIVE DATA ON HICA IN NATURAL SOURCES

The following tables summarize the available quantitative data for HICA in various natural sources. It is important to note that concentrations can vary significantly based on factors such as the specific microbial strains, fermentation conditions, and analytical methods used.

Table 1: Concentration of Alpha-Hydroxyisocaproic Acid in Fermented Dairy Products

Product	Concentration Range	Reference
Bovine Whole Milk	32 - 37 µg/L	
Yogurt	3.0 - 15.2 mg/L	

Table 2: Concentration of Alpha-Hydroxyisocaproic Acid in Kimchi

Kimchi Type	HICA Concentration	Reference
Commercial Kimchi (various)	0.1 - 7.1 µg/mL	
Kimchi inoculated with <i>L. plantarum</i> and <i>L. mesenteroides</i>	2.2 - 3.5 µg/mL	
Korean Commercial Kimchi	Highest among Korean, Chinese, and US samples	

EXPERIMENTAL PROTOCOLS

The accurate quantification of HICA in complex food matrices requires robust analytical methodologies. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques employed.

Extraction and Analysis of HICA from Dairy Products (Milk and Yogurt)

This protocol is adapted from a validated liquid chromatography-mass spectrometry (LC-MS) method.

4.1.1. Sample Preparation

- Milk: No significant preparation is required. Samples can be directly subjected to protein precipitation.
- Yogurt: Homogenize the yogurt sample. Weigh a representative portion for extraction.
- Protein Precipitation: To 1 mL of milk or homogenized yogurt, add a suitable protein precipitating agent (e.g., acetonitrile or trichloroacetic acid). Vortex thoroughly and centrifuge to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant containing HICA.
- Derivatization (if necessary for GC-MS): For GC-MS analysis, the carboxylic acid and hydroxyl groups of HICA need to be derivatized to increase volatility. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

4.1.2. Instrumental Analysis (LC-MS/MS)

- Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
- Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
- Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for HICA.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for HICA and an internal standard for accurate quantification.

Extraction and Analysis of HICA from Kimchi

This protocol is based on methodologies described for the analysis of metabolites in kimchi.

4.2.1. Sample Preparation

- Homogenization: Homogenize a representative sample of kimchi.
- Extraction: Extract the homogenized sample with a suitable solvent, such as a mixture of methanol and water.
- Centrifugation and Filtration: Centrifuge the extract to remove solid debris and then filter the supernatant through a 0.22 μm filter.

4.2.2. Instrumental Analysis (UPLC-ESI-TOF-MS/MS)

- Chromatographic System: An ultra-performance liquid chromatography (UPLC) system for high-resolution separation.
- Column: A suitable reversed-phase column (e.g., C18).
- Mass Spectrometer: A time-of-flight (TOF) mass spectrometer for accurate mass measurement and identification, often coupled with a quadrupole for MS/MS fragmentation.
- Data Analysis: Utilize a metabolomics data processing software to identify and quantify HICA based on its accurate mass and fragmentation pattern.

BIOSYNTHETIC PATHWAY OF ALPHA-HYDROXYISOCAPROIC ACID

HICA is a product of the catabolism of the branched-chain amino acid leucine. The pathway involves two key enzymatic steps.

5.1. Leucine Catabolism to HICA

- Transamination: Leucine is first converted to α -ketoisocaproic acid (KICA) by the action of a branched-chain aminotransferase (BCAT).
- Reduction: KICA is then reduced to HICA by a hydroxyisocaproate dehydrogenase (HicD).

The following diagram illustrates this biosynthetic pathway.

[Click to download full resolution via product page](#)

Biosynthesis of HICA from Leucine.

CONCLUSION

Alpha-hydroxyisocaproic acid is a naturally occurring metabolite found in a variety of food sources, particularly those that undergo fermentation by lactic acid bacteria, such as yogurt and kimchi. It is also present endogenously in animal tissues. While quantitative data is still limited for many potential sources, validated analytical methods, primarily based on mass spectrometry, are available for its accurate determination. The information presented in this guide provides a foundation for researchers and professionals in drug development to further explore the natural occurrence of HICA and its potential applications. Further research is warranted to quantify HICA levels in a broader range of foods and to understand the factors that influence its concentration.

REFERENCES

(Reference to a general review on HICA) (Reference to a study on HICA in fermented foods) Park, S. H., et al. (2017). Identification of 2-hydroxyisocaproic acid production in lactic acid bacteria and evaluation of microbial dynamics during kimchi ripening. *Scientific Reports*, 7(1), 1-11. Ehling, S., & Reddy, T. M. (2014). Investigation of the presence of β -hydroxy- β -methylbutyric acid and α -hydroxyisocaproic acid in bovine whole milk and fermented dairy products by a validated liquid chromatography-mass spectrometry method. *Journal of Agricultural and Food Chemistry*, 62(7), 1506-1511. (Reference to a study on HICA production by LAB) (Reference to another kimchi study with quantitative data) (Reference to a study mentioning HICA in cheese) Mero, A. A., et al. (2010). Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes. *Journal of the International Society of Sports Nutrition*, 7(1), 1-11. (Reference to a study on microbial metabolism of leucine) (Reference to a study on HICA in wine or soy sauce) Yun, Y. R., et al. (2021). Comparison of Quality Characteristics of Commercial Kimchi Manufactured in Korea, China, and the United States. *Foods*, 10(10), 2463. (Reference to a study on HICA as a leucine metabolite in humans) (Reference to an analytical method for HICA) (Reference to another analytical

method) (Reference to the role of HicD in HICA production) Lang, C., & Hofmann, T. (2021). α -Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNF α /IFN γ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotubes. International Journal of Molecular Sciences, 22(14), 7578.

- To cite this document: BenchChem. [Natural Sources of Alpha-Hydroxyisocaproic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14433044#natural-sources-of-alpha-hydroxyisocaproic-acid\]](https://www.benchchem.com/product/b14433044#natural-sources-of-alpha-hydroxyisocaproic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com